1-Bromo-2-methyl-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3. It is a derivative of benzene, where a bromine atom, a methyl group, and a trifluoromethyl group are substituted at the 1, 2, and 4 positions, respectively. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 2-methyl-4-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
1-Bromo-2-methyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: While less common, it can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
1-Bromo-2-methyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-2-methyl-4-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity in substitution and coupling reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various nucleophilic substitution and palladium-catalyzed coupling reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring .
Comparison with Similar Compounds
1-Bromo-2-methyl-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Lacks the methyl group at the 2-position, which can affect its reactivity and applications.
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene: Contains a fluorine atom instead of a methyl group, leading to different electronic and steric properties.
4-Bromobenzotrifluoride: Similar structure but without the methyl group, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
1-bromo-2-methyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHNLJDFFBZSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628096 | |
Record name | 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-62-4 | |
Record name | 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methyl-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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